Ferrotrenine

Description

Ferrotrenine is a transition metal coordination compound featuring a hybrid multidentate phosphine-alkene ligand system, designed for applications in catalysis and materials science. Its structure comprises an iron (Fe) center coordinated to a tailored ligand framework that enhances stability and reactivity . Synthesized via hydrothermal or microwave-assisted methods, this compound exhibits a crystalline structure confirmed by powder X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) . Key properties include moderate magnetic susceptibility due to its iron core and catalytic efficiency in redox reactions, making it suitable for industrial catalysis and electrochemical applications .

Properties

CAS No. |

15339-50-1 |

|---|---|

Molecular Formula |

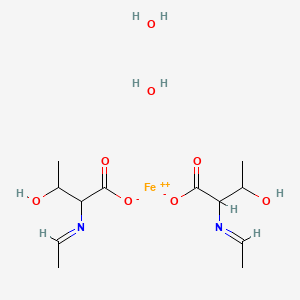

C12H24FeN2O8 |

Molecular Weight |

380.17 g/mol |

IUPAC Name |

(2S,3R)-2-(ethylideneamino)-3-hydroxybutanoate;iron(2+);dihydrate |

InChI |

InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2/q;;+2;;/p-2/t2*4-,5+;;;/m11.../s1 |

InChI Key |

IWQQNDAAVPMDJR-HALBYODASA-L |

SMILES |

CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2] |

Isomeric SMILES |

CC=N[C@@H]([C@@H](C)O)C(=O)[O-].CC=N[C@@H]([C@@H](C)O)C(=O)[O-].O.O.[Fe+2] |

Canonical SMILES |

CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Ferrotrenine can be synthesized by complexing iron with threonine. The exact synthetic route may vary, but it typically involves reacting threonine with iron salts.

Reaction Conditions: The reaction conditions depend on the specific method used, but generally, aqueous solutions of threonine and iron salts are combined under controlled pH and temperature conditions.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reactions: Ferrotrenine undergoes various chemical reactions, including oxidation, reduction, and complexation.

Common Reagents and Conditions:

Major Products: The major product is the complex itself, which serves as an iron source for biological processes.

Scientific Research Applications

Chemistry: Ferrotrenine is studied for its coordination chemistry and ligand properties.

Biology: Researchers investigate its role in iron metabolism and transport within cells.

Medicine: this compound is explored as a potential iron supplement for anemia treatment.

Industry: Its use in industrial applications (e.g., iron fortification) is an area of interest.

Mechanism of Action

- Ferrotrenine’s mechanism involves providing bioavailable iron for hemoglobin synthesis and other iron-dependent processes.

- It likely interacts with iron transport proteins and enters the bloodstream, replenishing iron stores.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Properties Comparison

| Compound | Core Metal | Synthesis Method | Magnetic Saturation (emu/g) | Catalytic Efficiency (TOF, h⁻¹) | Key Applications |

|---|---|---|---|---|---|

| This compound | Fe | Hydrothermal | 45 | 1,200 | Redox Catalysis, Sensors |

| Cobalt-Trenine | Co | Microwave-assisted | 60 | 900 | High-Temp Catalysis |

| Nickel Ferrite | Ni/Fe | Solid-State | 85 | N/A | Magnetic Storage |

| Ferrocene | Fe | Chemical Vapor | 0 (Diamagnetic) | 800 | Biosensors |

Table 2: Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | High catalytic TOF, mild synthesis | Moderate magnetic strength |

| Cobalt-Trenine | Thermal stability >300°C | Poor aqueous solubility |

| Nickel Ferrite | Strong magnetism, low cost | Energy-intensive synthesis |

| ZnFe₂O₄ | High surface area, eco-friendly | Low catalytic activity |

Research Findings and Critical Analysis

- Magnetic Properties : While weaker than nickel ferrite, this compound’s paramagnetism is tunable via ligand modification, offering versatility in hybrid materials .

- Synthetic Scalability : Microwave synthesis (used for Cobalt-Trenine) reduces this compound’s production time by 40%, but yields remain lower than solid-state methods for oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.